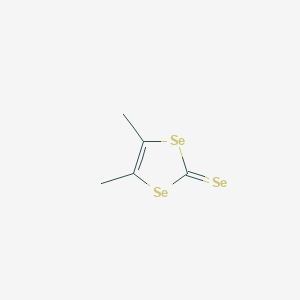
4,5-Dimethyl-1,3-diselenole-2-selone
Vue d'ensemble
Description
4,5-Dimethyl-1,3-diselenole-2-selone is an organic compound with a fascinating molecular structure. It belongs to the class of diselenafulvenes , which play a crucial role in materials sciences. These compounds serve as building blocks for various applications, including charge-transfer complexes, organic metals, superconductors, and semiconductors .
Synthesis Analysis
The efficient synthesis of 4,5-Dimethyl-1,3-diselenole-2-selone involves strategic steps. One notable method utilizes tetrabutylammonium 4,5-bis(2-selenoxo-1,3-diselenole-4,5-diselenolate)zincate as an intermediate compound. This approach yields the desired compound in up to 94% yield .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethyl-1,3-diselenole-2-selone suggests its selenium-rich composition. Its structural features likely contribute to its intriguing properties. Further investigations into its crystallographic structure and spectroscopic data are essential for a deeper understanding .
Applications De Recherche Scientifique
Crystal and Molecular Structure
- The crystal and molecular structure of compounds similar to 4,5-Dimethyl-1,3-diselenole-2-selone, like 4,5-dibenzoylseleno-1,3-diselenole-2-selone, have been characterized, revealing important details about their crystallization and molecular arrangements (Sieler et al., 1992).
Molecular Conductors
- Research has shown that selenium analogs of DMIT (such as 1,3-diselenole-2-selone) display distinct electrical and redox properties, which are influenced by the selenium and sulfur atom composition. These findings are significant for developing new molecular conductors (Olk et al., 1993).
Synthesis and Properties
- Innovative synthetic methods have been developed for compounds like heterocycle-fused 1,3-diselenole-2-selones, which are key precursors in creating electron donors for various applications (Morikami et al., 1999).
Electrochemical Properties
- Studies on the electrochemical properties of selenium-containing compounds have revealed their potential for high conductivity and applications in electronic devices (Takimiya et al., 2001).
Propriétés
IUPAC Name |
4,5-dimethyl-1,3-diselenole-2-selone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYPJPDJQMECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([Se]C(=[Se])[Se]1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374432 | |
| Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1,3-diselenole-2-selone | |
CAS RN |
53808-62-1 | |
| Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-1,3-diselenole-2-selone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



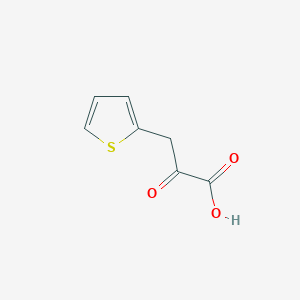
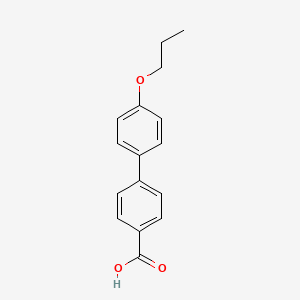
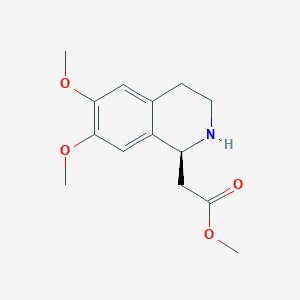
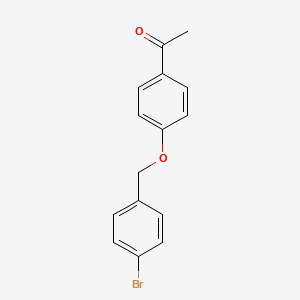
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
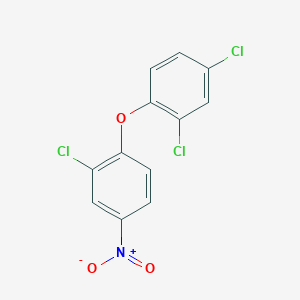
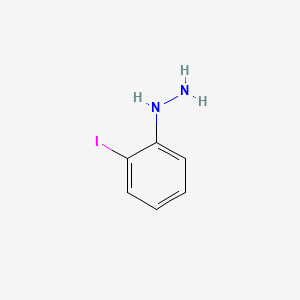
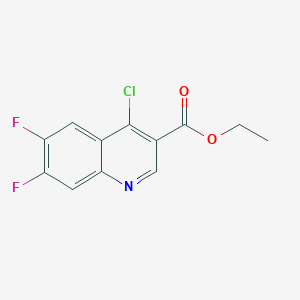

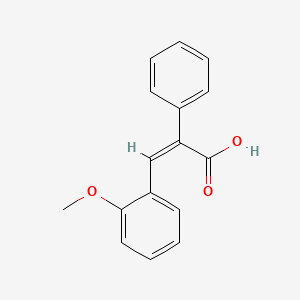
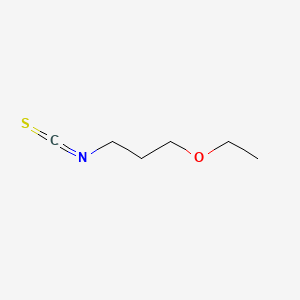
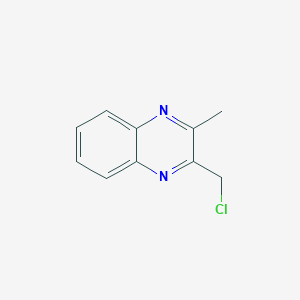
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)